molecular formula C13H27N B12736662 N-(9,9-dimethyldecyl)methanimine

N-(9,9-dimethyldecyl)methanimine

Cat. No.: B12736662
M. Wt: 197.36 g/mol
InChI Key: ARRIHXFCXUXJNI-UHFFFAOYSA-N
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Description

N-(9,9-dimethyldecyl)methanimine, also known as Schiff bases, C11-14-tert-alkyl methylene, is an organic compound with the molecular formula C13H27N. It is characterized by a carbon-nitrogen double bond, which is a defining feature of imines. This compound is known for its high reactivity and is used in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(9,9-dimethyldecyl)methanimine can be synthesized through the reaction of 9,9-dimethyldecylamine with formaldehyde under acidic or basic conditions. The reaction typically involves the condensation of the amine with formaldehyde, followed by dehydration to form the imine. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(9,9-dimethyldecyl)methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include secondary amines, oxides, and substituted imines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(9,9-dimethyldecyl)methanimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9,9-dimethyldecyl)methanimine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s reactivity is attributed to the presence of the carbon-nitrogen double bond, which can undergo various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Methanimine (CH2NH): A simpler imine with similar reactivity but different physical properties.

    N,N-dimethylformamide (DMF): A polar solvent with a similar functional group but different applications.

    N,N-dimethylacetamide (DMA): Another polar solvent with similar chemical properties

Uniqueness

N-(9,9-dimethyldecyl)methanimine is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic characteristics .

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(9,9-dimethyldecyl)methanimine

InChI

InChI=1S/C13H27N/c1-13(2,3)11-9-7-5-6-8-10-12-14-4/h4-12H2,1-3H3

InChI Key

ARRIHXFCXUXJNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCN=C

Origin of Product

United States

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